molecular formula C8H11ClN2O B1339995 H-D-Phg-NH2.HCl CAS No. 63291-39-4

H-D-Phg-NH2.HCl

Cat. No.: B1339995
CAS No.: 63291-39-4
M. Wt: 186.64 g/mol
InChI Key: LXOAFHGMXCFTOU-OGFXRTJISA-N
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Description

H-D-Phg-NH2.HCl (D-Phenylglycinamide hydrochloride) is a chiral amino acid amide derivative where the α-carbon of phenylglycine (Phg) is in the D-configuration. The compound consists of a benzyl side chain (C₆H₅-CH₂-) attached to the amino acid backbone, distinguishing it from phenylalanine (Phe), which has a phenethyl group (C₆H₅-CH₂-CH₂-). As a hydrochloride salt, it enhances stability and solubility for research applications.

Amino acid amides like this compound are critical intermediates in peptide synthesis, enzyme substrate studies, and chiral resolution processes. Their hydrochloride forms improve handling in organic solvents (e.g., DMSO, chloroform) and facilitate coupling reactions in solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name

(2R)-2-amino-2-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H2,10,11);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOAFHGMXCFTOU-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584195
Record name (2R)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63291-39-4
Record name (2R)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-(-)-2-Amino-2-phenylacetamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Phg-NH2.HCl typically involves the reaction of phenylglycine with ammonia or an amine under acidic conditions to form the amide. The hydrochloride salt is then formed by treating the amide with hydrochloric acid. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above but with optimized reaction conditions for higher yield and purity. This may include the use of advanced reactors and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

H-D-Phg-NH2.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

H-D-Phg-NH2.HCl is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of H-D-Phg-NH2.HCl involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the context of its use. The compound’s effects are mediated through binding to active sites on proteins, altering their function and activity .

Comparison with Similar Compounds

Key Observations:

This impacts solubility and binding affinity in peptide-receptor interactions . H-Tyr-NH2.HCl’s phenolic –OH group enables hydrogen bonding, contrasting with the inert benzyl group in this compound .

Chirality :

  • H-D-Phe-NH2∙HCl and this compound are enantiomers of their L-forms, critical for studies on chiral recognition in enzymes or asymmetric catalysis .

Stability and Handling :

  • Most compounds require storage at -20°C in desiccated conditions to prevent hydrolysis or decomposition . Exceptions like H-Phe-NH2∙HCl may tolerate room temperature storage .

Biological Activity

H-D-Phg-NH2.HCl, also known as D-Phenylglycinamide hydrochloride, is a compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, pharmacokinetics, and applications based on diverse research findings.

  • Molecular Formula : C8H10N2O·HCl
  • Molecular Weight : 186.6 g/mol
  • Structure : The compound features a phenyl group attached to a glycine derivative, forming an amide bond. Its synthesis typically involves the reaction of phenylglycine with ammonia or an amine under acidic conditions to yield the hydrochloride salt .

Target of Action

This compound primarily acts on various enzymes and proteins involved in biochemical pathways. Its role in synthesizing antibiotics, particularly ampicillin, is noteworthy. This process involves acyl transfer from D-(-)-phenylglycine amide to 6-aminopenicillanic acid (6-APA), facilitated by penicillin acylase .

Molecular Mechanism

The compound exhibits complex binding interactions with biomolecules, influencing enzyme inhibition or activation and altering gene expression. These interactions are crucial for its effectiveness in biochemical reactions .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is absorbed and metabolized through various pathways. Its effects can vary significantly based on dosage in animal models, suggesting a need for careful dosage considerations in therapeutic applications .

Enzyme Interactions

This compound interacts with several enzymes, impacting their activity and stability. It has been shown to influence enzyme-substrate interactions and protein synthesis, making it valuable for biochemical research .

Case Studies

  • Antibiotic Synthesis : A study demonstrated the compound's role in enhancing the efficiency of ampicillin synthesis through optimized pH gradients during the acylation process .
  • Cytotoxicity Studies : In vitro studies have indicated that derivatives of phenylglycinamide exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology .

Applications

This compound finds extensive use across multiple scientific domains:

  • Chemistry : Serves as a building block for synthesizing various organic compounds.
  • Biology : Employed in studying enzyme-substrate interactions and protein synthesis.
  • Medicine : Investigated for potential therapeutic effects and as a precursor in drug synthesis.
  • Industry : Utilized in producing fine chemicals and pharmaceuticals .

Summary of Research Findings

Study FocusFindings
Antibiotic SynthesisEnhanced efficiency of ampicillin synthesis via acyl transfer reactions
CytotoxicityVariability in cytotoxic effects against different cancer cell lines
Enzyme InteractionSignificant influence on enzyme activity and stability

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